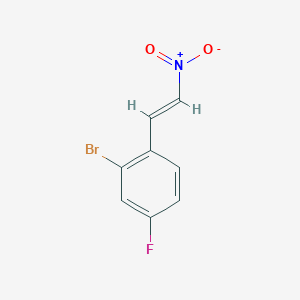

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Description

BenchChem offers high-quality 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDGGKZXSSMACK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, methodology-focused exploration of the structure elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene , a substituted β-nitrostyrene. These compounds are valuable synthetic intermediates, recognized for their versatile reactivity in forming complex nitrogen-containing heterocycles and as precursors in various organic transformations. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the compound's constitution, connectivity, and stereochemistry. By grounding each analytical step in foundational chemical principles, this paper serves as a practical reference for researchers, scientists, and drug development professionals engaged in small molecule synthesis and characterization.

Introduction and Significance

Substituted β-nitrostyrenes are a class of organic compounds characterized by a nitro-substituted vinyl group attached to an aromatic ring. The powerful electron-withdrawing nature of the nitro group renders the carbon-carbon double bond highly electrophilic, making these molecules versatile Michael acceptors and dienophiles in Diels-Alder reactions.[1] This reactivity profile establishes them as critical building blocks for the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules.

The title compound, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (Molecular Formula: C₈H₅BrFNO₂; Molecular Weight: 246.03 g/mol ), incorporates several key structural features: a disubstituted benzene ring with bromine and fluorine atoms, and a nitrovinyl side chain. The precise placement of these substituents and the trans or (E)-geometry of the double bond are critical determinants of the molecule's chemical properties and potential biological activity. Therefore, a rigorous and systematic approach to its structure elucidation is paramount. This guide will demonstrate how a multi-spectroscopic approach provides a self-validating system for unambiguous structure confirmation.

Synthesis Pathway: The Henry-Knoevenagel Condensation

To understand the structure, we must first consider its logical formation. The most common and efficient method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, in this case, nitromethane.

The synthesis of the target compound proceeds via the condensation of 2-bromo-4-fluorobenzaldehyde with nitromethane , typically catalyzed by a base such as ammonium acetate in refluxing acetic acid. The reaction mechanism involves the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting nitro-aldol intermediate yields the conjugated nitroalkene. The thermodynamic stability of the trans isomer, which minimizes steric hindrance, generally ensures it is the major product.

Caption: Synthetic pathway for the target compound.

The Multi-Spectroscopic Elucidation Workflow

The confirmation of the synthesized molecule's structure is not a single experiment but a logical workflow. Each analytical technique provides a unique piece of the structural puzzle. The synergy between these techniques provides the robust, self-validating evidence required in scientific and regulatory settings.

Caption: Integrated workflow for structure elucidation.

Detailed Spectroscopic Analysis and Data Interpretation

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry provides the molecular weight and elemental formula of a compound. For halogenated compounds, its most powerful feature is revealing the isotopic distribution. Bromine exists naturally as two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an almost 1:1 ratio.[2] This natural abundance results in a characteristic isotopic pattern for any fragment containing a bromine atom.

Expected Data & Interpretation:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a pair of peaks for the molecular ion. One peak will correspond to the molecule containing the ⁷⁹Br isotope (C₈H₅⁷⁹BrFNO₂), and the other, two mass units higher, will correspond to the ⁸¹Br isotope (C₈H₅⁸¹BrFNO₂).

-

Isotopic Pattern: The key diagnostic feature is the M⁺ and M+2 peaks, which should have nearly equal intensities (a ~1:1 ratio), unequivocally confirming the presence of a single bromine atom in the molecule.[3]

-

Calculated Masses:

-

M⁺ (with ⁷⁹Br): 244.9484 Da

-

M+2 (with ⁸¹Br): 246.9463 Da

-

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the bromine atom (-Br, 79/81 Da), providing further structural clues.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This allows for the rapid identification of the key functional groups present in the target structure.

Expected Data & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, the following absorption bands are anticipated:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic & Vinylic | Confirms the presence of sp² C-H bonds. |

| ~1640-1620 | C=C Stretch | Vinylic | Indicates the carbon-carbon double bond. Its conjugation with the aromatic ring and nitro group may shift the frequency. |

| ~1525-1475 | N-O Asymmetric Stretch | Nitro (NO₂)[4] | Strong, highly characteristic band confirming the nitro group. |

| ~1350-1300 | N-O Symmetric Stretch | Nitro (NO₂)[4] | Strong, highly characteristic band confirming the nitro group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~1250-1200 | C-F Stretch | Aryl-Fluoride | Strong absorption indicative of the carbon-fluorine bond. |

| ~970-960 | C-H Bend (Out-of-Plane) | trans-Alkene | A crucial band. Its presence strongly supports the (E)-stereochemistry of the double bond. |

| ~700-550 | C-Br Stretch | Aryl-Bromide | Confirms the presence of the carbon-bromine bond. |

¹H NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity and coupling constant, J) reveals the number and spatial relationship of neighboring protons.

Expected Data & Interpretation: The proton NMR spectrum is the most powerful tool for confirming the (E)-stereochemistry.

-

Vinylic Protons (H-α, H-β):

-

The two protons on the double bond will appear as two distinct signals, likely in the 7.5-8.5 ppm range due to deshielding from the adjacent aromatic ring and the powerful electron-withdrawing nitro group.

-

They will split each other into doublets. The key diagnostic feature is the coupling constant, J. For a trans relationship, a large coupling constant of J ≈ 13-18 Hz is expected. A cis relationship would show a much smaller coupling (J ≈ 7-12 Hz). Finding a large J-value is definitive proof of the (E)-isomer.

-

H-β (closer to the NO₂ group) will be further downfield than H-α.

-

-

Aromatic Protons:

-

There are three protons on the substituted benzene ring. Their chemical shifts and splitting patterns will be complex due to the differing electronic effects of the -Br, -F, and -vinyl substituents.

-

We can predict the approximate pattern based on substituent effects:

-

H-3: Ortho to both -Br and the vinyl group. Expected to be a doublet of doublets.

-

H-5: Ortho to -F and meta to -Br. Expected to be a triplet or doublet of doublets due to coupling with H-3 and H-6.

-

H-6: Ortho to the vinyl group and meta to -F. Expected to be a doublet of doublets.

-

-

¹³C NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal (in a proton-decoupled spectrum). The chemical shift is sensitive to the electronic environment and hybridization. The presence of fluorine will introduce additional complexity through C-F coupling.

Expected Data & Interpretation:

-

Signal Count: The molecule has 8 unique carbon atoms, so 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Chemical Shifts (δ):

-

Aromatic Carbons (6 signals): These will appear in the typical aromatic region of ~110-165 ppm.

-

C-F (C-4): This carbon will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

-

C-Br (C-2): The chemical shift will be influenced by the inductive effect of bromine, typically around 115-125 ppm.

-

C-1, C-3, C-5, C-6: These carbons will also show smaller two-, three-, and four-bond couplings to fluorine, leading to more complex splitting if not fully decoupled.

-

-

Vinylic Carbons (2 signals): These will be in the ~125-145 ppm range. The carbon attached to the nitro group (C-β) will be significantly deshielded and appear further downfield.

-

Standardized Experimental Protocols

Objective: To acquire high-quality spectroscopic data for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

5.1 Sample Preparation:

-

Ensure the sample is pure, as confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

For NMR analysis, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

For IR analysis (ATR method), place a small amount of the solid sample directly on the ATR crystal.

-

For MS analysis (EI), prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate for direct injection or GC-MS.

5.2 NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set spectral width to cover 0-12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled (e.g., using a WALTZ-16 sequence) ¹³C spectrum.

-

Set spectral width to cover 0-200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to several thousand scans to achieve adequate signal-to-noise.

-

Process and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

5.3 Mass Spectrometry Protocol (GC-MS):

-

Instrument: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

5.4 IR Spectroscopy Protocol (ATR):

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the solid sample onto the crystal and apply pressure using the anvil.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The resulting spectrum is displayed in terms of % Transmittance vs. Wavenumber (cm⁻¹).

-

Conclusion

The structural elucidation of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a clear demonstration of the power of a holistic, multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy provides a rapid and definitive fingerprint of the essential functional groups, particularly the conjugated nitroalkene system. Finally, NMR spectroscopy, especially ¹H NMR, offers unequivocal proof of the (E)-stereochemistry of the vinyl group through the large coupling constant between the vinylic protons, while also confirming the substitution pattern on the aromatic ring. The convergence of data from these independent analytical methods provides a self-validating and unassailable confirmation of the proposed structure, a standard of rigor essential for research, discovery, and development in the chemical sciences.

References

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2021). DNDMH-Mediated Direct Nitration of Aryl Alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavilek, B., & Milata, V. (2021). Properties, preparations, and utilization in the organic synthesis of the trisubstituted push-pull nitroalkenes. ResearchGate. Available at: [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved January 27, 2026, from [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene in Organic Solvents

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. Given the absence of extensive public data on this specific molecule, this document serves as a predictive guide and a methodological blueprint for its characterization.

Executive Summary

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a substituted nitrostyrene derivative with potential applications as a building block in medicinal chemistry and materials science.[1] A compound's utility in synthesis, purification, formulation, and biological screening is fundamentally governed by its solubility in various media. This guide addresses the critical need for solubility data by first establishing a theoretical framework based on its molecular structure and the properties of analogous compounds. It then provides a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of common organic solvents. This dual approach of prediction and empirical validation is designed to empower researchers to make informed decisions and generate reliable data for their specific applications.

Introduction: The Significance of Solubility

The compound 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene belongs to the class of aromatic nitro compounds, which are pivotal intermediates in organic synthesis.[1] The solubility of such a compound is not merely a physical constant; it is a critical parameter that dictates its practical application. For instance:

-

In Synthesis: The choice of solvent can dramatically influence reaction rates, yields, and the formation of byproducts. Homogeneous reaction conditions, achieved through proper solvent selection, are often desirable.[2]

-

In Purification: Recrystallization, a primary technique for purifying solid organic compounds, relies entirely on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

-

In Drug Development: For a compound to be considered a potential therapeutic agent, its solubility in both aqueous and organic media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides the necessary theoretical and practical tools to thoroughly characterize the solubility of this specific molecule.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces and polarity tend to be miscible.[3]

Molecular Structure Analysis

The structure of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene features several distinct functional groups that influence its overall polarity and solubility:

-

Benzene Ring: A nonpolar, aromatic core.

-

Bromo and Fluoro Substituents: These halogens add to the molecular weight and introduce polarity due to their electronegativity.

-

Nitrovinyl Group (-CH=CH-NO₂): This is a highly polar, electron-withdrawing group capable of participating in dipole-dipole interactions. The nitro group itself contains strong dipoles.

The combination of a large nonpolar aromatic surface with a highly polar nitrovinyl tail results in a molecule with a nuanced solubility profile. It is predicted to have poor solubility in highly polar protic solvents like water but should exhibit good solubility in a range of organic solvents of intermediate to moderate polarity.

Insights from Structurally Analogous Compounds

-

2-Bromo-4-fluoro-1-nitrobenzene: This precursor lacks the nitrovinyl group. It is documented as a solid that is soluble in methanol, a polar protic solvent.[4] This suggests the aromatic core with its halogen and nitro substituents is compatible with polar organic media.

-

1-Fluoro-4-((E)-2-nitrovinyl)benzene: This analogue lacks the bromine atom. Its synthesis and purification involve the use of N,N-dimethylformamide (DMF) as a reaction solvent and a mixture of petroleum ether and ethyl acetate for column chromatography.[5][6] This provides crucial qualitative evidence:

-

Solubility in DMF (a polar aprotic solvent) is sufficient for reaction.

-

It is soluble enough in a moderately polar mixture of ethyl acetate and petroleum ether to be purified via chromatography, indicating solubility in solvents of intermediate polarity.

-

-

β-Nitrostyrene: The parent compound without halogen substituents is soluble in ethanol, acetone, ether, chloroform, and carbon disulfide, but has very low solubility in water (<1 mg/mL).[7]

Predicted Solubility Profile

Based on the analysis of its structure and analogues, the following qualitative solubility profile for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Likely Soluble | The large aromatic ring and vinyl group should interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble to Very Soluble | The strong dipole of the nitrovinyl group and the polar C-F and C-Br bonds will interact well with the dipoles of these solvents. |

| Polar Protic | Methanol, Ethanol | Soluble | The compound can accept hydrogen bonds at the nitro group's oxygen atoms. Solubility is expected, as seen with its precursor. |

| Highly Polar Protic | Water | Insoluble / Very Low | The large, nonpolar organic structure will dominate, leading to poor miscibility with water, a common trait for nitro-aromatic compounds.[7][8] |

Experimental Determination of Solubility

To move beyond prediction, a systematic experimental approach is required. The isothermal equilibrium method followed by quantitative analysis is a reliable and standard procedure.

Rationale for Method Selection

The isothermal equilibrium method involves creating a saturated solution of the solute in a given solvent at a constant temperature. This ensures that the measured concentration represents the true thermodynamic solubility limit under those conditions, making the results highly reproducible and trustworthy. Analysis of the saturated solution can be performed using techniques like UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and accuracy.

Mandatory Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and undissolved solid is completely removed before analysis.

Materials and Reagents:

-

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene (solute)

-

High-purity organic solvents (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile)

-

2 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Temperature-controlled shaker or incubator (set to 25 °C)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of the compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution to create a series of standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard and plot it against concentration to generate a linear calibration curve. The R² value should be >0.99 for a valid curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound (e.g., 5-10 mg, enough to ensure solid remains after equilibration) to a 2 mL glass vial. The excess is critical to confirm saturation.

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL).

-

Seal the vial tightly and place it in the temperature-controlled shaker set to 25 °C.

-

Agitate the vials for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

-

-

Sampling:

-

Remove the vials from the shaker and let them stand undisturbed for at least 1 hour at the same temperature to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any microscopic solid particles that could falsely inflate the measured concentration.

-

-

Analysis:

-

Accurately dilute a small aliquot of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously prepared calibration curve. A high dilution factor will likely be needed for highly soluble samples.

-

Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Convert the solubility to other units as needed (e.g., g/L or mol/L using the compound's molecular weight).

-

Data Presentation Template

Experimental results should be recorded systematically for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Practical Implications of Solubility Data

The quantitative data generated using the protocol above directly informs critical laboratory and development decisions:

-

Reaction Chemistry: A solvent in which the compound has high solubility (e.g., >100 mg/mL) like THF or DMF would be an excellent choice for a reaction medium.

-

Purification Strategy: To perform a successful recrystallization, an ideal solvent would be one in which the compound is highly soluble at an elevated temperature but only sparingly soluble at room temperature or below. A binary solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, might be required to achieve this.

-

Formulation for Screening: For biological assays, a solvent like Dimethyl Sulfoxide (DMSO) is often used to create highly concentrated stock solutions. Knowing the solubility limit in DMSO is essential to prevent the compound from precipitating in the assay medium.

Conclusion

While published solubility data for 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is scarce, a robust predictive framework can be established through careful analysis of its molecular structure and comparison with known analogues. This theoretical assessment suggests high solubility in polar aprotic solvents, moderate solubility in polar protic and nonpolar solvents, and poor solubility in water. To validate these predictions and obtain the precise data required for research and development, this guide provides a detailed, reliable, and self-validating experimental protocol. By systematically applying this methodology, researchers can confidently characterize the solubility profile of this compound, enabling its effective use in synthesis, purification, and further applications.

References

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5381680, 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756993, 2-Bromo-4-fluoro-1-nitrobenzene. PubChem. [Link]

-

de la Fuente, J. L., et al. (2001). Electrochemical study of β-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. Electrochimica Acta, 46(12), 1757-1763. ResearchGate. [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E, E70, o124. ResearchGate. [Link]

-

ACS Sustainable Chemistry & Engineering. Increasing the Dissolution Rate of Polystyrene Waste in Solvent-Based Recycling. ACS Publications. [Link]

-

Missouri S&T. Aromatic Nitro Compounds. Missouri University of Science and Technology. [Link]

-

ResearchGate. The effect of different solvents on the solubility of different waste polystyrene materials. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7626, Beta-Nitrostyrene. PubChem. [Link]

-

Science Madness. Determination of Aromatic Nitro Compounds. Sciencemadness.org. [Link]

-

Bangs Laboratories. Common Solvents and Non-solvents of Polystyrene. Bangs Laboratories. [Link]

-

Chemistry LibreTexts. Nitro Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. web.mst.edu [web.mst.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-4-fluoronitrobenzene | 700-36-7 [chemicalbook.com]

- 5. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: The Aromatic Nitrovinyl Group - A Hub of Tunable Reactivity

An In-Depth Technical Guide to the Reactivity of the Nitrovinyl Group in Aromatic Compounds

Aromatic nitrovinyl compounds, particularly β-nitrostyrenes, represent a class of exceptionally versatile intermediates in modern organic synthesis and medicinal chemistry. The unique electronic architecture of this functional group, arising from the powerful conjugation between an aromatic ring, a vinyl spacer, and a potent electron-withdrawing nitro group, imbues it with a distinct and highly exploitable reactivity profile. The nitro group's strong -I (inductive) and -R (resonance) effects create a pronounced electron deficiency at the β-carbon of the vinyl moiety, rendering it a superb Michael acceptor and a reactive partner in a variety of transformations.

This guide provides a comprehensive exploration of the core reactivity principles of the aromatic nitrovinyl group. We will delve into the mechanistic underpinnings of its key reactions, present field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex molecules, with a particular focus on precursors for drug development.

Electronic Structure: The Source of Electrophilicity

The reactivity of an aromatic nitrovinyl compound is fundamentally governed by the electronic interplay between its three components. The nitro group, one of the strongest electron-withdrawing groups in organic chemistry, polarizes the entire conjugated system.[1][2] This polarization extends from the aromatic ring through the C=C double bond, culminating in a significant partial positive charge (δ+) on the β-carbon.

This electron-deficient nature can be visualized through its resonance contributors, which clearly illustrate the electrophilic character of the β-carbon, making it highly susceptible to attack by nucleophiles.

Caption: Resonance contributors illustrating the electrophilic nature of the β-carbon.

This inherent electrophilicity is the cornerstone of the nitrovinyl group's utility, primarily as a Michael acceptor, but also as a reactive component in cycloadditions and as a precursor to valuable functional groups via reduction.

Synthesis: The Henry-Knoevenagel Condensation

The most direct and widely employed route to aromatic nitrovinyl compounds is the Henry reaction (or nitro-aldol reaction), which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[3][4]

The choice of catalyst and conditions is critical and dictates the reaction's efficiency. While strong bases can be used, milder conditions employing primary amines or ammonium salts are often preferred to minimize polymerization and side reactions, especially with sensitive substrates.[5][6]

Caption: General workflow for the synthesis of β-nitrostyrenes via the Henry reaction.

Protocol: Synthesis of trans-β-Nitrostyrene[5]

This protocol is a robust, well-validated procedure for the gram-scale synthesis of the parent compound.

Materials:

-

Benzaldehyde (106 g, 1.0 mol)

-

Nitromethane (61 g, 1.0 mol)

-

Methanol (400 mL)

-

Sodium hydroxide (42 g, 1.05 mol) in Water (42 mL)

-

Concentrated Hydrochloric Acid (approx. 200 mL)

-

Ice

Procedure:

-

Reaction Setup: In a 2-L flask equipped with a mechanical stirrer and a thermometer, dissolve benzaldehyde and nitromethane in methanol. Cool the solution to 10-15°C in an ice-water bath.

-

Base Addition (Causality: Slow addition is critical to control the strong exotherm of the condensation and prevent side reactions): Prepare a solution of sodium hydroxide in water and cool it. Add this solution dropwise to the stirred methanol solution over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.

-

Reaction Monitoring: After the addition is complete, continue stirring for 1 hour at 15-20°C. The solution will become thick with the sodium salt of the nitro-aldol adduct.

-

Acidification & Precipitation: Prepare a solution of concentrated HCl in 1.5 L of water in a larger vessel (e.g., 15-L jar) with vigorous stirring. Pour the reaction mixture slowly into the acid. A pale yellow crystalline mass of β-nitrostyrene separates almost immediately.[5]

-

Isolation and Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Validation: The crude product can be recrystallized from ethanol or methanol. Pure trans-β-nitrostyrene is a pale yellow solid with a melting point of 57-58°C. The yield should be in the range of 80-90%.

Key Reactivity Pathways

Michael Addition: The Workhorse Reaction

The high electrophilicity of the β-carbon makes aromatic nitrovinyl compounds exemplary Michael acceptors.[7] They readily undergo conjugate addition with a vast array of soft nucleophiles, including enolates, amines, thiols, and stabilized carbanions. This reaction is a cornerstone for C-C and C-heteroatom bond formation.

In modern synthesis, the development of organocatalytic asymmetric Michael additions has been a significant breakthrough, allowing for the stereocontrolled construction of chiral molecules, which is of paramount importance in drug development.[8]

Caption: General mechanism of a Michael addition to a β-nitrostyrene.

Reduction: Gateway to Bioactive Amines

The reduction of the nitrovinyl group is one of its most valuable transformations, providing access to β-arylethylamines (phenethylamines), a scaffold found in numerous neurotransmitters, hormones, and pharmaceuticals.[9][10] The challenge and utility lie in the chemoselective reduction of either the nitro group or the alkene, or the complete reduction of both.[11]

Decision Framework for Reduction: The choice of reducing agent is dictated entirely by the desired synthetic outcome.

| Desired Product | Recommended Reagent(s) | Key Considerations & Rationale |

| Aromatic Amine (Ar-CH=CH-NH₂) | Controlled catalytic hydrogenation (e.g., Lindlar's catalyst); certain metal hydrides under specific conditions. | Very challenging to achieve high selectivity. The nitro group is generally more readily reduced. |

| Nitroalkane (Ar-CH₂-CH₂-NO₂) | Sodium borohydride (NaBH₄) in the presence of a phase-transfer catalyst or specific solvents like DMF/SiO₂. | NaBH₄ is a mild hydride donor that selectively reduces the activated C=C bond without affecting the nitro group under these conditions. |

| Saturated Amine (Ar-CH₂-CH₂-NH₂) | Lithium aluminum hydride (LiAlH₄); Catalytic Hydrogenation (Pd/C, Raney Ni, H₂); NaBH₄/CuCl₂.[10][12] | LiAlH₄: A powerful, non-selective agent that reduces both functionalities. Requires anhydrous conditions.[9] Pd/C, H₂: A clean and effective method, but can be slow and may require pressure.[11] NaBH₄/CuCl₂: A mild, rapid, and operationally simple one-pot method that is highly effective and tolerates other functional groups.[10][12] |

Protocol: One-Pot Reduction to 2-Phenylethanamine[12]

This method highlights the efficiency and simplicity of the NaBH₄/CuCl₂ system.

Materials:

-

β-Nitrostyrene (1.49 g, 10 mmol)

-

Methanol (50 mL)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O, 170 mg, 1 mmol)

-

Sodium borohydride (NaBH₄, 1.51 g, 40 mmol)

-

Ammonium hydroxide solution (28%)

-

Dichloromethane (DCM)

Procedure:

-

Setup: Dissolve β-nitrostyrene and CuCl₂·2H₂O in methanol in a round-bottom flask with magnetic stirring at room temperature.

-

Reduction (Causality: NaBH₄ is added portion-wise to control the vigorous hydrogen evolution and the exothermic reaction): Cool the flask in an ice bath. Add NaBH₄ in small portions over 15-20 minutes. The solution will turn black, and gas will evolve.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature for an additional 10-15 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding 20 mL of ammonium hydroxide solution (this complexes the copper salts). Stir for 10 minutes.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the phenethylamine product.

-

Validation: The product can be purified by distillation or chromatography. The yield is typically high ( >80%).[10]

Cycloaddition Reactions

The electron-deficient double bond of aromatic nitrovinyl compounds makes them excellent partners in cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.

-

[4+2] Diels-Alder Reactions: β-Nitrostyrene serves as a potent dienophile, reacting with electron-rich dienes to form substituted cyclohexene derivatives. The nitro group's activating effect often allows these reactions to proceed under mild thermal conditions.

-

[3+2] 1,3-Dipolar Cycloadditions: This is a particularly powerful strategy for synthesizing five-membered heterocycles.[13] For instance, the reaction of β-nitrostyrenes with nitrones yields isoxazolidine rings, while reaction with münchnones can provide substituted pyrroles.[14][15] The regioselectivity of these reactions is often controlled by a combination of frontier molecular orbital (FMO) interactions and steric hindrance between the substituents.[14]

Sources

- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. svedbergopen.com [svedbergopen.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103497082B - A kind of method preparing beta-nitrostyrene and derivative thereof - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (PDF) 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview [academia.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Abstract

This technical guide provides a detailed protocol for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, a valuable synthetic intermediate, from 2-bromo-4-fluorobenzaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic C-C bond-forming reaction.[1] This document elucidates the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and discusses the rationale behind key procedural choices to ensure reproducibility and high yield. It is intended to serve as a practical resource for chemists in research and development.

Introduction and Scientific Background

β-nitrostyrenes are highly versatile intermediates in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic additions.[2][3] The title compound, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, incorporates functionalities that make it a precursor for a range of more complex molecules, including substituted phenethylamines, which are of significant interest in medicinal chemistry and drug discovery.[4][5]

The most common and efficient method for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[3][6][7] This reaction proceeds in two main stages: a base-catalyzed nitroaldol addition to form a β-nitro alcohol, followed by dehydration to yield the final nitroalkene product. The choice of catalyst and solvent system is critical for driving the reaction to completion and ensuring the selective formation of the desired (E)-isomer.

This guide focuses on a robust and widely-used catalytic system: ammonium acetate in glacial acetic acid. This system is particularly effective as it provides a weak base to facilitate the initial condensation while the acidic medium promotes the subsequent dehydration step.[2][8]

Reaction Mechanism: The Henry Condensation

The synthesis proceeds via a base-catalyzed Henry condensation mechanism. The key steps are outlined below:

-

Deprotonation: The acetate ion (from ammonium acetate) acts as a base, abstracting an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[1][9]

-

Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. This forms a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (acetic acid), yielding a β-nitro alcohol intermediate.

-

Dehydration: Under the acidic and thermal conditions of the reaction, the hydroxyl group is protonated, turning it into a good leaving group (water). A subsequent E1cB-like elimination of water, facilitated by the acidity of the proton alpha to the nitro group, forms the conjugated C=C double bond, yielding the final (E)-2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene product. The formation of the trans-(E)-isomer is generally favored due to steric considerations.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. alfa-chemistry.com [alfa-chemistry.com]

experimental procedure for gram-scale synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Introduction

2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules in drug discovery and materials science. Its utility stems from the presence of multiple reactive sites: the electron-deficient double bond, the nitro group, and the substituted aromatic ring. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound via a Henry-type condensation reaction. The procedure is designed for researchers in both academic and industrial settings, with a focus on safety, efficiency, and high purity of the final product.

Chemical Principles and Causality

The synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene is achieved through a Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, 2-bromo-4-fluorobenzaldehyde, with a nitroalkane, nitromethane.[1]

The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-bromo-4-fluorobenzaldehyde. The resulting nitroaldol intermediate subsequently undergoes dehydration to yield the final product, 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. The trans or (E)-isomer is generally the thermodynamically more stable and favored product. The choice of a primary amine as a catalyst is common for this transformation, as it is effective and can be easily removed during workup.

Experimental Protocol

This protocol is designed for a gram-scale synthesis and can be scaled up or down as needed with appropriate adjustments to reagent quantities and equipment.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Supplier |

| 2-Bromo-4-fluorobenzaldehyde | 203.02 | 10.15 g | 0.05 | Sigma-Aldrich |

| Nitromethane | 61.04 | 15.26 g (13.5 mL) | 0.25 | Alfa Aesar |

| n-Butylamine | 73.14 | 0.73 g (1.0 mL) | 0.01 | TCI |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Fisher Scientific |

| Ethanol (95%) | 46.07 | As needed | - | VWR |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Magnetic stirrer and stir bar | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

| Buchner funnel and filter flask | - | 1 | - | - |

| Beakers and other standard laboratory glassware | - | - | - | - |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-4-fluorobenzaldehyde (10.15 g, 0.05 mol), nitromethane (15.26 g, 13.5 mL, 0.25 mol), and glacial acetic acid (50 mL).

-

Addition of Catalyst: To the stirred solution, add n-butylamine (0.73 g, 1.0 mL, 0.01 mol) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water with stirring. A yellow precipitate will form.

-

Isolation of Crude Product: Collect the crude product by suction filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts. Finally, wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from 95% ethanol to yield a bright yellow crystalline solid.

Characterization of the Product

The structure and purity of the synthesized 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene should be confirmed by spectroscopic methods and melting point determination. The following data for the closely related compound, 1-fluoro-4-((E)-2-nitrovinyl)benzene, can be used as a reference.[2][3]

Expected Spectroscopic Data (Reference: 1-fluoro-4-((E)-2-nitrovinyl)benzene)

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-7.20 (m, 2H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.61 (d, J=13.6 Hz, 1H, =CH-Ar), 7.98 (d, J=13.6 Hz, 1H, =CH-NO₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 116.5 (d, J=22.0 Hz), 128.0, 131.5 (d, J=9.0 Hz), 138.0, 139.5, 164.0 (d, J=255.0 Hz) |

| IR (KBr, cm⁻¹) | ν: 1640 (C=C), 1515 (NO₂ asym), 1345 (NO₂ sym), 1230 (C-F), 830 (C-Br) |

| Melting Point | Expected to be a yellow solid with a distinct melting point. For reference, the melting point of 1-fluoro-4-((E)-2-nitrovinyl)benzene is 99-102 °C.[4] |

Reaction Mechanism Diagram

Caption: Mechanism of the Henry reaction for the synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene.

Safety Precautions

-

2-Bromo-4-fluorobenzaldehyde: This compound is a skin and eye irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Nitromethane: Nitromethane is flammable and harmful if swallowed or inhaled. It can also be an irritant. Handle in a well-ventilated fume hood and keep away from ignition sources.

-

n-Butylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Acetic acid is corrosive and can cause severe skin and eye damage. Use in a fume hood and wear appropriate PPE.

General Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This application note provides a comprehensive and practical guide for the gram-scale synthesis of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. By following this protocol, researchers can reliably produce this valuable synthetic intermediate with high purity. The detailed explanation of the chemical principles, step-by-step procedure, and safety precautions will aid in the successful and safe execution of this synthesis.

References

-

PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. Available from: [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available from: [Link]

-

ResearchGate. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Available from: [Link]

-

Daneshtalab, M., et al. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Iranian Journal of Pharmaceutical Research, 17(1), 125-137. Available from: [Link]

-

Mohamed, H. M., & Abdellattif, M. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 141-153. Available from: [Link]

-

ResearchGate. (2018). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. Available from: [Link]

-

ResearchGate. (2018). Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. Available from: [Link]

-

NIST. Benzene, 1-fluoro-4-nitro-. Available from: [Link]

-

PubChem. trans-4-Bromo-beta-nitrostyrene. Available from: [Link]

-

ResearchGate. (2017). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in CDCl3 using Bruker Avance DRX 400 (400 MHz) spectrometer. Available from: [Link]

-

Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society, 142(31), 13543-13548. Available from: [Link]

-

ResearchGate. Henry reaction between 4-nitrobenzaldehyde and nitromethane. Available from: [Link]

-

Alizadeh, A., & Faghani, Z. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC advances, 4(96), 51794-51829. Available from: [Link]

-

Shevchenko, N. E., et al. (2021). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. Preprint. Available from: [Link]

-

LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

Gholinejad, M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6035. Available from: [Link]

-

Mohamed, H. M., & Abdellattif, M. H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 141-153. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related nitroalkenes. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter, providing solutions grounded in chemical principles and validated by experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

When synthesizing 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene, typically via a Henry (nitroaldol) reaction, the crude product is often contaminated with several predictable impurities:

-

Unreacted Starting Materials: Primarily 2-bromo-4-fluorobenzaldehyde. Due to the basic conditions often used, residual nitromethane is less common but possible.

-

The (Z)-Isomer: The non-thermodynamically favored (Z)-isomer of the nitrovinylbenzene product. Its formation is highly dependent on reaction conditions.

-

Nitroaldol Intermediate: The β-nitro alcohol intermediate which has not undergone dehydration to form the alkene.

-

Polymerization Products: Nitroalkenes are potent Michael acceptors and can polymerize or react with other nucleophiles present, especially under prolonged heating or strong basic conditions.[1]

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is critical to minimize the formation of these byproducts.

Q2: My crude product is a dark, oily substance, but the pure compound should be a yellow solid. What causes this?

The dark coloration, often reddish-brown or black, is typically indicative of polymer formation and other degradation pathways. Nitroalkenes are highly electrophilic and can be unstable.[2] This degradation is often exacerbated by:

-

Excessive Heat: Applying high temperatures during the reaction or workup can promote polymerization.

-

Strong Basic Conditions: While a base is necessary for the Henry reaction, prolonged exposure or the use of an overly strong base can lead to side reactions.

-

Light Exposure: Some nitroalkenes are sensitive to light. It is good practice to protect the reaction from direct light, for example, by wrapping the flask in aluminum foil.

Prompt purification after the reaction workup is the best strategy to prevent extensive degradation of the crude product.

Q3: Is 2-Bromo-4-fluoro-1-((E)-2-nitrovinyl)benzene stable during storage?

While the purified, solid product is more stable than the crude mixture, long-term stability is not guaranteed. For storage, the following conditions are recommended:

-

Temperature: Store in a cool environment, preferably below 4°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Keep in an amber vial or a container protected from light.

Even under these conditions, it is advisable to check the purity by TLC or NMR before using the compound in a subsequent reaction if it has been stored for an extended period.

Troubleshooting and Purification Protocols

This section provides in-depth solutions to specific experimental problems.

Problem 1: My product is degrading during silica gel column chromatography.

This is a classic challenge with electron-deficient compounds like nitroalkenes. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5), which can catalyze the addition of nucleophiles (like water from the solvent) to the nitroalkene or promote on-column polymerization.

Root Cause Analysis & Solution Workflow

Caption: Decision workflow for addressing on-column degradation.

Solution Protocols:

-

Option 1: Use Neutralized Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). The amine base neutralizes the acidic sites on the silica surface. Pack the column with this slurry and run the chromatography as usual.

-

Option 2: Switch to Neutral Alumina: Neutral alumina is a good alternative stationary phase that lacks the acidity of silica. However, be aware that the elution profile will change. You will likely need to use a less polar solvent system compared to what you would use on silica.

-

Option 3: Flash Chromatography: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than you would for a slow, high-resolution separation and apply pressure to push the solvent through quickly. This reduces the time available for degradation to occur.[3]

Problem 2: I can't achieve good separation between my product and a close-running impurity.

This often occurs with the (Z)-isomer or unreacted aldehyde, which may have similar polarities to the desired (E)-product.

Troubleshooting Table: Improving Chromatographic Separation

| Strategy | Rationale | Recommended Action |

| Decrease Solvent Polarity | Increases the interaction of all compounds with the stationary phase, exaggerating small differences in polarity. | If using 10:1 Hexanes:EtOAc, try switching to 20:1 or even 30:1. The Rf values should decrease, and the separation (ΔRf) should increase. |

| Use a Different Solvent System | Changes the nature of the solute-solvent and solute-stationary phase interactions. | Replace Ethyl Acetate with Dichloromethane (DCM) or a Hexanes:DCM mixture. This can sometimes reverse the elution order or improve separation. |

| Dry Loading | Applying the sample dissolved in a minimal amount of solvent directly onto a solid support (like celite or silica) prevents band broadening at the origin.[4] | Dissolve your crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. |

Experimental Protocol: High-Resolution Flash Column Chromatography

-

Column Preparation: Select a long, narrow column for better separation. Dry pack with silica gel.

-

Solvent System Selection: Identify a solvent system using TLC that gives the desired product an Rf of ~0.2-0.3. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v).[5][6]

-

Loading the Sample: Use the dry loading technique described in the table above for the sharpest possible bands.

-

Elution: Begin elution with the selected solvent system. Apply gentle air pressure to maintain a steady flow rate.

-

Fraction Collection: Collect small, uniform fractions (e.g., 10-15 mL for a medium-sized column).

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for high-resolution column chromatography.

Problem 3: My yield is very low after recrystallization.

This suggests that either the chosen solvent system is not optimal or the product is being lost during the procedure.

Choosing the Right Recrystallization Solvent

The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

| Solvent/System | Suitability for Nitroalkenes | Comments |

| Ethanol/Water | Excellent | Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly. |

| Isopropanol | Very Good | A single-solvent system that often works well. Good balance of polarity. |

| Hexanes/Ethyl Acetate | Good | A non-polar/polar pair. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until the solution becomes cloudy. |

Protocol to Maximize Recrystallization Yield

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent. Adding too much solvent is the most common cause of low yield.

-

Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymer), perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly under vacuum.

Pro-Tip: Do not discard the mother liquor (the filtrate) until you have confirmed the purity and yield of your crystals. If the yield is low, you can try to concentrate the mother liquor to obtain a second crop of crystals.

References

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

-

Sreenivasa, S., et al. (2014). (PDF) 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Barrett, A. G. M., & Graboski, G. G. (1986). Conjugated Nitroalkenes: Versatile Intermediates in Organic Synthesis. Chemical Reviews, 86(5), 751–762. Available at: [Link]

-

Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

On-line, H. P. (n.d.). Synthesis of Nitroalkanes. Wiley-VCH. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved January 27, 2026, from [Link]

-

University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Bromo-4-Fluorostyrene

Welcome to the Technical Support Center for the nitration of 2-bromo-4-fluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific electrophilic aromatic substitution. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental challenges.

Introduction: The Chemistry of Nitrating 2-Bromo-4-Fluorostyrene

The nitration of 2-bromo-4-fluorostyrene is a nuanced electrophilic aromatic substitution reaction. The substitution pattern on the aromatic ring presents a unique interplay of electronic and steric effects that dictate the regiochemical outcome and overall success of the reaction. The vinyl group is an activating, ortho, para-director, while the bromo and fluoro groups are deactivating, yet also ortho, para-directing.[1][2] This confluence of directing effects requires careful control of reaction parameters to achieve the desired product selectively.

This guide will provide a comprehensive framework for understanding and executing this reaction, from the foundational principles to detailed experimental protocols and troubleshooting strategies.

Understanding the Reaction Landscape: A Logical Flow

To successfully navigate the nitration of 2-bromo-4-fluorostyrene, it is crucial to understand the interplay of the substituents and their influence on the aromatic ring's reactivity.

Caption: Logical flow of factors influencing the nitration of 2-bromo-4-fluorostyrene.

Experimental Protocol: Nitration of 2-Bromo-4-Fluorostyrene

This protocol provides a starting point for the nitration of 2-bromo-4-fluorostyrene. As with any reaction, optimization may be necessary based on your specific experimental setup and desired outcome.

Materials:

-

2-Bromo-4-fluorostyrene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol - TBC)[3]

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4-fluorostyrene (1 equivalent) in dichloromethane. Add a small amount of a polymerization inhibitor like TBC. Cool the flask to 0-5 °C in an ice bath.

-

Preparation of the Nitrating Mixture: In a separate beaker, cautiously add fuming nitric acid (1.1 equivalents) to pre-cooled concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10 °C in an ice bath.[4] This mixture should be prepared in a fume hood due to the evolution of toxic fumes.

-

Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the solution of 2-bromo-4-fluorostyrene via a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash again with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 2-bromo-4-fluorostyrene in a question-and-answer format.

Q1: My reaction is producing a low yield of the desired nitrated product. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

-

Incomplete Reaction:

-

Cause: The reaction time may be too short, or the temperature too low.

-

Solution: Extend the reaction time and continue to monitor by TLC/HPLC. A slight, carefully controlled increase in temperature (e.g., to 10-15 °C) can also be attempted, but be mindful of increased side reactions.

-

-

Side Reactions:

-

Cause: The highly activating vinyl group can be susceptible to oxidation or polymerization under strong acidic conditions.

-

Solution: Ensure the temperature is strictly controlled. The use of a polymerization inhibitor is highly recommended.[3] Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), could also be explored.

-

-

Loss of Product During Work-up:

-

Cause: The nitrated product may have some solubility in the aqueous phase, or emulsions may form during extraction.

-

Solution: Ensure thorough extraction with an appropriate solvent. Breaking emulsions may require the addition of brine or gentle centrifugation.

-

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

A2: The formation of multiple isomers is expected due to the competing directing effects of the substituents.

-

Understanding the Directing Effects:

-

The vinyl group is an activating ortho, para-director.[2]

-

The bromo and fluoro groups are deactivating ortho, para-directors.[6]

-

The position ortho to the vinyl group and meta to the bromo and fluoro groups (C5) is sterically and electronically favored. The position ortho to the bromo group and para to the vinyl group (C3) is another likely position.

-

-

Improving Selectivity:

-

Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity.

-

Choice of Nitrating Agent: Different nitrating agents can exhibit different selectivities. Experimenting with milder reagents might be beneficial.

-

Purification: Careful purification by column chromatography or fractional recrystallization will be necessary to isolate the desired isomer.

-

Q3: My reaction mixture turned dark and viscous, and I isolated a polymeric material. What happened and how can I prevent it?

A3: This is a classic sign of polymerization of the styrene derivative.

-

Cause: The acidic and potentially warm conditions of the nitration reaction can initiate cationic polymerization of the vinyl group.

-

Prevention:

-

Strict Temperature Control: Maintain the reaction temperature at or below 5 °C.

-

Use of a Polymerization Inhibitor: As mentioned in the protocol, adding a radical scavenger like 4-tert-butylcatechol (TBC) can help prevent polymerization.[3]

-

Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.

-

Q4: How do I confirm the structure and regiochemistry of my nitrated product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

-

NMR Spectroscopy:

-

¹H NMR: The aromatic region will show characteristic splitting patterns for the remaining protons on the ring. The coupling constants can help determine the substitution pattern.

-

¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the positions of the nitro, bromo, fluoro, and vinyl groups.

-

2D NMR (COSY, HMQC, HMBC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.[7]

-

-

Mass Spectrometry: This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Look for characteristic strong absorptions for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

Data Presentation: Predicted Regioselectivity

Based on the directing effects of the substituents, the following table outlines the predicted major and minor regioisomers for the mononitration of 2-bromo-4-fluorostyrene.

| Position of Nitration | Predicted Isomer | Rationale |

| C5 | 2-Bromo-4-fluoro-5-nitrostyrene | Major Product. Ortho to the activating vinyl group and meta to the deactivating bromo and fluoro groups. Sterically accessible. |

| C3 | 2-Bromo-4-fluoro-3-nitrostyrene | Minor Product. Ortho to the deactivating bromo group and meta to the vinyl and fluoro groups. |

| C6 | 2-Bromo-4-fluoro-6-nitrostyrene | Minor Product. Ortho to the deactivating bromo group and ortho to the vinyl group. Steric hindrance from the adjacent bromo group may disfavor this position. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the nitration of 2-bromo-4-fluorostyrene.

Safety Precautions

-

Nitrating agents are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions. Always have an ice bath ready.

-

2-Bromo-4-fluorostyrene and its nitrated derivatives are potentially hazardous. Handle with care and avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed information.

-

Quenching of the reaction mixture should be done slowly and carefully to control the exotherm and prevent splashing of the acidic solution.

References

-

University of Wisconsin. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-